molecular formula C14H10BrN3OS2 B2430409 4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034496-49-4

4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2430409
CAS No.: 2034496-49-4
M. Wt: 380.28
InChI Key: GKAVVPARLRWLHY-UHFFFAOYSA-N
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Description

4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a synthetic compound featuring a pyrazine core linked to a brominated thiophene carboxamide group, designed for advanced chemical and pharmaceutical research. The molecular scaffold incorporates multiple heterocyclic systems, which are prevalent in pharmacologically active compounds. Pyrazine carboxamide derivatives have demonstrated significant promise in medicinal chemistry, particularly as antibacterial agents against resistant pathogens . Furthermore, the thiophene moiety is a recognized structural component in compounds studied for their antifungal activities in agricultural science . This combination of features makes it a valuable intermediate for developing novel therapeutic and agrochemical candidates. Researchers can utilize this compound in various applications, including the synthesis of more complex molecules via cross-coupling reactions, the exploration of its inherent biological activity, and as a standard in analytical studies. The presence of both pyrazine and thiophene rings suggests potential for HDAC (Histone Deacetylase) inhibition , a mechanism relevant in oncology research for its anti-leukemic effects, as seen in other pyrazine-linked molecules . This product is strictly intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-bromo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS2/c15-9-6-12(21-8-9)14(19)18-7-10-13(17-4-3-16-10)11-2-1-5-20-11/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAVVPARLRWLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 0–5°C. The reaction proceeds via intermediate σ-complex formation, with regioselectivity governed by the electron-withdrawing carboxylic acid group.

Reaction Conditions

Parameter Value
Solvent Glacial acetic acid
Temperature 0–5°C
Brominating agent Br₂ (1.1 equiv)
Reaction time 4–6 hours
Yield 68–72%

Mechanistic Insight
The carboxylic acid group deactivates the thiophene ring, directing bromine to the C4 position due to resonance and inductive effects. Ortho/para directors are disfavored under these conditions.

Preparation of (3-(Thiophen-2-yl)Pyrazin-2-yl)Methanamine

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 3-bromopyrazine-2-carbaldehyde and thiophen-2-ylboronic acid constructs the pyrazine-thiophene backbone.

Procedure

  • Combine 3-bromopyrazine-2-carbaldehyde (1.0 equiv), thiophen-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in 1,2-dimethoxyethane (DME).
  • Reflux under argon for 18 hours.
  • Isolate the aldehyde intermediate via aqueous workup and column chromatography.

Reductive Amination
The aldehyde is converted to the primary amine using methylamine and sodium triacetoxyborohydride (NaBH(OAc)₃):

$$
\text{3-(Thiophen-2-yl)pyrazine-2-carbaldehyde} + \text{CH₃NH₂} \xrightarrow{\text{NaBH(OAc)₃, THF}} \text{(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine}
$$

Optimization Data

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature Room temperature
Reaction time 3 hours
Yield 85%

Amide Bond Formation

Carboxylic Acid Activation

4-Bromothiophene-2-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):

$$
\text{4-Bromothiophene-2-carboxylic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{4-bromothiophene-2-carbonyl chloride}
$$

Conditions

  • Solvent: Toluene
  • Temperature: 70°C
  • Reaction time: 2 hours
  • Yield: 95%

Coupling with Amine

The acyl chloride reacts with (3-(thiophen-2-yl)pyrazin-2-yl)methanamine in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$
\text{4-Bromothiophene-2-carbonyl chloride} + \text{(3-(Thiophen-2-yl)pyrazin-2-yl)methanamine} \xrightarrow{\text{TEA, DCM}} \text{Target compound}
$$

Purification

  • Extract with 2M NaOH to remove unreacted acid
  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
  • Final yield: 78%

Alternative Synthetic Routes

Microwave-Assisted Amidation

Microwave irradiation accelerates the coupling step, reducing reaction time from 12 hours to 30 minutes. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enhance efficiency:

Parameter Conventional Method Microwave Method
Catalyst TEA HATU, DIPEA
Temperature 25°C 100°C
Time 12 hours 30 minutes
Yield 78% 88%

Solid-Phase Synthesis

Immobilizing the amine on Wang resin enables iterative coupling and bromination steps, suitable for combinatorial chemistry.

Challenges and Optimization

Regioselectivity in Bromination

Competing C3 and C5 bromination is mitigated by:

  • Low-temperature conditions (0–5°C)
  • Use of dilute bromine solutions (≤1.1 equiv)

Amine Stability

The primary amine is prone to oxidation; thus, reductive amination must be conducted under inert atmosphere.

Industrial-Scale Considerations

Factor Laboratory Scale Industrial Scale
Bromination Batch reactor Continuous flow system
Catalyst recovery Not feasible Pd recycling via filtration
Solvent DCM, THF Ethyl acetate (greener alternative)

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

This compound serves as a critical intermediate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position of the thiophene ring undergoes regioselective substitution with aryl/heteroaryl boronic acids or esters under Suzuki-Miyaura conditions .

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄

  • Base : K₃PO₄

  • Solvent : 1,4-Dioxane/H₂O (4:1 v/v)

  • Temperature : 90–100°C

  • Time : 18–24 hours

Key Derivatives and Yields

Boronic Acid SubstituentProduct Yield (%)Notes
3,4-Dichlorophenyl58Electron-withdrawing groups reduce yields
4-Methoxyphenyl67Electron-donating groups enhance yields
Thiophen-2-yl37Steric hindrance lowers efficiency
3-Chloro-4-fluorophenyl51Moderate reactivity due to mixed electronic effects

Oxidation of Thiophene Moieties

The thiophene rings undergo oxidation under controlled conditions, forming sulfoxides or sulfones.

Oxidation Pathways

  • Hydrogen Peroxide (H₂O₂) :

    • Selectively oxidizes sulfur atoms to sulfoxides.

    • Requires catalytic acetic acid at 60°C.

  • mCPBA (3-Chloroperoxybenzoic Acid) :

    • Forms sulfones under anhydrous conditions .

Nucleophilic Aromatic Substitution

The bromine atom participates in nucleophilic substitution reactions, enabling functionalization with amines or alkoxides.

Example Reaction

  • Reagent : Piperidine (1.2 equivalents)

  • Solvent : DMF, 80°C

  • Product : 4-Piperidinyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide (Yield: 42%)

Regioselectivity in Reactions

The bromine at the 4-position of the thiophene ring is more reactive than the pyrazine-bound substituents due to:

  • Electronic Effects : Enhanced electrophilicity from the carboxamide group .

  • Steric Factors : Reduced steric hindrance compared to the pyrazine-methyl group .

Comparative Reactivity

Reaction SiteRelative ReactivityDominant Factor
Thiophene-Br (C4)HighElectronic activation
Pyrazine-CH₂-ThiopheneLowSteric shielding

Mechanistic Insights from DFT Studies

Computational studies (B3LYP/6-311G**) reveal:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity .

  • Electrophilicity Index (ω) : 1.8 eV, favoring electron-deficient partners .

  • NLO Properties : Hyperpolarizability (β₀) of 3,540 × 10⁻³⁰ esu, suggesting applications in materials science .

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

Compounds containing thiophene and pyrazine rings are known for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the heterocyclic rings can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar in structure but lacks the thiophen-2-yl group on the pyrazine ring.

    4-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide: Similar but with a chlorine atom instead of bromine.

Uniqueness

4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is unique due to the specific combination of bromine, pyrazine, and thiophene rings. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

4-Bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide, identified by its CAS number 2034496-49-4, is a heterocyclic compound that has garnered attention for its potential biological activities. The molecular formula is C14H10BrN3OS2C_{14}H_{10}BrN_3OS_2, with a molecular weight of approximately 380.28 g/mol. This compound is part of a broader class of pyrazine and thiophene derivatives known for their diverse pharmacological properties.

Biological Activity Overview

Research into the biological activities of this compound focuses on its antiviral, antimicrobial, and anticancer properties, which are common among similar heterocyclic compounds.

Antiviral Activity

A study highlighted that heterocycles, including compounds similar to this compound, exhibit promising antiviral activities. The activity often correlates with the structural modifications at specific positions on the heterocyclic rings, impacting their efficacy against viral targets .

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of pyrazine and thiophene exhibit significant antimicrobial activity. For instance, compounds with similar structural frameworks have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, indicating potent antimicrobial properties .

Anticancer Potential

The anticancer activity of pyrazine derivatives has been extensively researched. Compounds with bromine substitutions have exhibited enhanced cytotoxic effects against several cancer cell lines. For example, studies on related pyrazole derivatives indicated that brominated compounds showed significant activity in inhibiting cancer cell growth, particularly in breast cancer models .

Case Studies and Research Findings

Study Findings Reference
Study on Antiviral ActivityIdentified structural modifications enhancing antiviral efficacy.
Antimicrobial EvaluationMIC values as low as 0.22 μg/mL against Staphylococcus aureus.
Anticancer ActivityBrominated derivatives showed significant cytotoxic effects in MDA-MB-231 cells.

The biological activity of this compound is believed to stem from its ability to interact with key biological targets such as enzymes involved in viral replication and bacterial cell wall synthesis. The presence of bromine atoms and thiophene rings enhances lipophilicity and facilitates interaction with cellular membranes, potentially leading to increased permeability and bioavailability .

Q & A

Basic: What synthetic methodologies are employed to prepare 4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential coupling and functionalization steps. Key steps include:

  • Amide bond formation : Reacting a thiophene-2-carbonyl chloride derivative with a pyrazine-methylamine precursor in acetonitrile under reflux, as demonstrated in analogous carboxamide syntheses .
  • Bromination : Introducing bromine at the 4-position of the thiophene ring using electrophilic brominating agents (e.g., NBS or Br₂ in a controlled environment).
  • Purification : Column chromatography (e.g., silica gel with EtOAc/PE gradients) is critical for isolating the target compound, achieving ~60–75% yields in optimized protocols .
    Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of brominating agent to minimize side products). Solvent choice (e.g., DMF for polar intermediates) and temperature control (reflux vs. room temperature) significantly impact regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity and regiochemistry. For example, the methylene bridge (N-CH₂-pyrazine) appears as a singlet near δ 4.8–5.2 ppm, while thiophene protons resonate at δ 7.0–7.5 ppm .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles between aromatic rings (e.g., thiophene-pyrazine dihedral angles of 8–14°), critical for understanding conformational stability .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .

Basic: How are non-covalent interactions in the crystal lattice analyzed, and what do they imply for material properties?

Answer:

  • Weak interactions : C–H⋯O/S hydrogen bonds and π-π stacking (3.5–4.0 Å interplanar distances) dominate packing. These are identified using Mercury software and quantified via Hirshfeld surface analysis .
  • Implications : Weak interactions enhance thermal stability (e.g., melting points >390 K) and influence solubility. For instance, lack of strong H-bond donors reduces aqueous solubility, guiding solvent selection for formulation .

Advanced: How can regioselectivity challenges in functionalizing the pyrazine and thiophene rings be addressed?

Answer:

  • Electrophilic Substitution : Use directing groups (e.g., bromine at C4 of thiophene) to steer reactivity. For pyrazine, electron-withdrawing substituents (e.g., -NO₂) direct electrophiles to meta positions .
  • Lithiation Strategies : Deprotonate thiophene at the 5-position using n-BuLi, followed by quenching with electrophiles (e.g., DMF for formylation), achieving >80% selectivity for 5-substituted products .
  • Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by mapping Fukui indices or electrostatic potentials .

Advanced: What computational methods are suitable for predicting electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. For thiophene-pyrazine hybrids, gaps of ~3.5 eV suggest semiconducting behavior .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict aggregation tendencies relevant to bioavailability .
  • TD-DFT : Model UV-Vis spectra (e.g., λmax ~300–350 nm for π→π* transitions) to correlate with experimental data .

Advanced: How can bioactivity be systematically evaluated, and what structural features influence activity?

Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC protocols. Halogen substituents (e.g., bromine) enhance activity by increasing lipophilicity and membrane penetration .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on pyrazine improve antibacterial potency .
  • Cytotoxicity Screening : Use MTT assays on mammalian cells to ensure selectivity (IC50 >100 µM for therapeutic index optimization) .

Advanced: How should conflicting structural data (e.g., NMR vs. X-ray dihedral angles) be resolved?

Answer:

  • Crystallographic Validation : X-ray structures provide definitive bond angles and torsion parameters. For example, NMR may suggest free rotation of the thiophene ring, but X-ray data reveal restricted rotation due to crystal packing .
  • Dynamic NMR : At variable temperatures, observe coalescence of signals to assess rotational barriers (e.g., ΔG‡ >60 kJ/mol indicates rigidity) .
  • Theoretical Comparison : Overlay DFT-optimized geometries with X-ray data; deviations >5° warrant re-examination of experimental conditions .

Advanced: What strategies are effective for impurity profiling during synthesis?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns (ACN/H₂O gradient) to separate byproducts (e.g., dehalogenated or dimerized impurities). MS/MS fragmentation identifies structures .
  • Synthetic Controls : Monitor reaction intermediates via in-situ IR (e.g., carbonyl stretches at ~1680 cm⁻¹ for amide formation) to minimize side reactions .
  • Reference Standards : Compare with certified impurities (e.g., nitroso derivatives from side reactions with amines) using spiked samples .

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